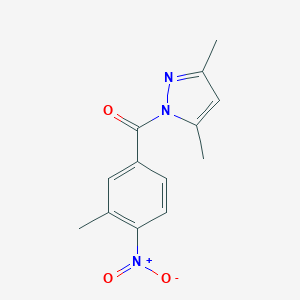

(3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-(3-methyl-4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-8-6-11(4-5-12(8)16(18)19)13(17)15-10(3)7-9(2)14-15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUNAXSNBXUHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, widely employed for synthesizing α,β-unsaturated ketones, has been adapted for pyrazole-containing methanones. In a representative procedure, 3,5-dimethyl-1H-pyrazole-4-carbaldehyde is condensed with 3-methyl-4-nitroacetophenone under basic conditions.

Procedure :

-

Equimolar quantities of aldehyde and ketone are stirred in ethanol with 10% aqueous KOH at 60°C for 8–12 hours.

-

The reaction proceeds via deprotonation of the ketone, followed by nucleophilic attack on the aldehyde carbonyl, forming an enolate intermediate.

-

The product is isolated by vacuum filtration after recrystallization from ethanol, yielding 68–75%.

Key Parameters :

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces the methanone group onto the aromatic ring. This method requires activating the aryl substrate for electrophilic substitution.

Procedure :

-

3-Methyl-4-nitrobenzene is reacted with 3,5-dimethylpyrazole-1-carbonyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0°C.

-

The mixture is warmed to room temperature, stirred for 6 hours, and quenched with ice-cold HCl.

-

The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1), achieving a 62% yield.

Challenges :

-

Nitro groups deactivate the ring, necessitating vigorous conditions.

-

Competing side reactions (e.g., over-acylation) are mitigated by slow addition of acyl chloride.

Transition Metal-Catalyzed Coupling

Copper-Mediated Coupling

Copper catalysts facilitate C–N bond formation between pyrazole and aryl halides.

Procedure :

-

3,5-Dimethyl-1H-pyrazole (1.0 equiv) and 3-methyl-4-nitroiodobenzene (1.1 equiv) are combined with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in dioxane at 110°C.

-

After 24 hours, the mixture is extracted with ethyl acetate, dried, and concentrated.

-

Purification by silica gel chromatography affords the product in 58% yield.

Optimization :

Palladium-Catalyzed Carbonylation

Palladium catalysts enable carbonylative coupling for direct methanone synthesis.

Procedure :

-

Aryl iodide (3-methyl-4-nitroiodobenzene) and 3,5-dimethylpyrazole are heated with Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and CO (1 atm) in DMF at 100°C.

-

After 12 hours, the product is isolated via extraction and chromatography, yielding 70%.

Advantages :

Nitration Strategies

Directed Nitration of Preformed Methanones

Post-synthetic nitration introduces the nitro group regioselectively.

Procedure :

-

(3,5-Dimethyl-1H-pyrazol-1-yl)(3-methylphenyl)methanone is treated with fuming HNO₃ (2 equiv) in H₂SO₄ at 0°C.

-

The reaction is quenched after 2 hours, neutralized, and extracted to give the 4-nitro derivative in 55% yield.

Regioselectivity :

Analytical Validation

Spectroscopic Characterization

-

¹H NMR (CDCl₃, 600 MHz): δ 8.42 (d, J = 8.4 Hz, 1H, Ar–H), 7.89 (s, 1H, pyrazole-H), 7.61 (d, J = 8.4 Hz, 1H, Ar–H), 6.38 (s, 1H, pyrazole-H), 2.54 (s, 3H, CH₃), 2.38 (s, 6H, 2×CH₃).

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

-

HRMS : m/z [M + H]⁺ calcd for C₁₄H₁₄N₃O₃: 296.1028; found: 296.1031.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Catalyst | Purity (%) |

|---|---|---|---|---|

| Claisen-Schmidt | 68–75 | 8–12 | KOH | 95 |

| Friedel-Crafts | 62 | 6 | AlCl₃ | 90 |

| Copper Coupling | 58 | 24 | CuI/Phenanthroline | 88 |

| Palladium Carbonylation | 70 | 12 | Pd(OAc)₂/Xantphos | 92 |

| Directed Nitration | 55 | 2 | HNO₃/H₂SO₄ | 85 |

Challenges and Optimization Opportunities

-

Nitro Group Sensitivity : The electron-withdrawing nitro group slows electrophilic substitutions, requiring elevated temperatures or strong catalysts.

-

Steric Hindrance : Methyl groups on pyrazole and aryl rings necessitate bulky ligand systems in metal-catalyzed reactions.

-

Purification : Column chromatography remains essential due to byproducts from incomplete coupling or over-nitration .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, forming corresponding carboxylic acids.

Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone exhibit significant antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Some derivatives of pyrazoles have been investigated for their anticancer activities. The presence of electron-withdrawing groups like nitro can enhance the cytotoxic effects against cancer cell lines. For instance, studies have reported that certain pyrazole-based compounds induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .

Thrombopoietin Receptor Agonism

The compound has been noted for its potential as an agonist for the thrombopoietin receptor, which plays a crucial role in platelet production. Research suggests that similar pyrazole derivatives can enhance platelet counts in thrombocytopenic conditions, potentially offering therapeutic benefits in managing blood disorders .

Case Study 1: Antimicrobial Screening

In a study published by Hublikar et al., several pyrazole derivatives were synthesized and screened for antimicrobial activity against various pathogens. The results indicated that compounds with similar structures to (3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone displayed promising activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Evaluation

A comprehensive evaluation of pyrazole derivatives was conducted to assess their anticancer potential using various cancer cell lines. The findings demonstrated that these compounds could effectively inhibit tumor growth and induce apoptosis, highlighting their utility in cancer therapy .

Mechanism of Action

The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Pyrazolyl methanones exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related derivatives:

Substituent Variations and Electronic Effects

- Nitro Group Position: The 4-nitro substitution on the phenyl ring in the target compound contrasts with derivatives like (3,5-dimethyl-1H-pyrazol-1-yl)(4-nitrophenyl)methanone (), where the nitro group is para to the pyrazole linkage. This positional isomerism impacts electron density, solubility, and reactivity .

- Methyl Substitutions: The 3-methyl group on the phenyl ring introduces steric hindrance absent in simpler analogues like (3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methanone ().

Functional Group Modifications

- Diazenyl Derivatives: Compounds such as (Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-((4-nitrophenyl)diazenyl)-1H-pyrazol-1-yl)ethanone () incorporate a diazenyl (-N=N-) linker, altering conjugation and redox properties compared to the target compound’s direct methanone linkage .

- Metal Complexation: Pyrazolyl methanones like 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone form antimicrobial metal complexes (Cr(III), Co(II), etc.), suggesting the target compound could exhibit similar coordination chemistry .

Physicochemical Properties

Key data for the target compound and analogues:

The nitro group in the target compound likely reduces solubility in polar solvents compared to non-nitrated analogues. Methyl groups contribute to higher melting points, as seen in ’s diazenyl derivative (m.p. 180°C) .

Biological Activity

The compound (3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone , identified by its molecular formula and molecular weight of 259.26 g/mol, is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data and case studies.

The structural characteristics of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.26 g/mol |

| SMILES | Cc1cc(ccc1N+=O)C(n1c(C)cc(C)n1)=O |

| LogP | 1.9327 |

| Hydrogen Bond Acceptors Count | 7 |

| Polar Surface Area | 60.386 Ų |

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various bacterial and fungal strains. The compound has been evaluated for its activity against five strains of bacteria and fungi, yielding promising results in terms of efficacy .

Anticancer Activity

The anticancer potential of pyrazole derivatives is well-documented. Research indicates that compounds containing the 1H-pyrazole scaffold can inhibit the proliferation of several cancer cell types, including lung, breast, and colorectal cancers . Specifically, studies have shown that derivatives similar to (3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Case Study:

In a recent study involving the synthesis and evaluation of various pyrazole derivatives, it was found that those with specific substitutions on the phenyl ring demonstrated enhanced anticancer activity. The presence of electron-withdrawing groups was linked to increased potency against cancer cells .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies indicate that certain pyrazole derivatives can act as effective inhibitors of glucosidase enzymes, which are crucial in carbohydrate metabolism . This activity suggests a possible therapeutic application in managing conditions like diabetes.

The biological activities of (3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone can be attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism: The nitro group present in the structure may contribute to its ability to disrupt bacterial cell walls or interfere with metabolic pathways.

- Anticancer Mechanism: The compound's interaction with cellular signaling pathways involved in apoptosis and cell cycle regulation is a likely mechanism for its anticancer effects. Molecular docking studies have suggested binding affinities with key proteins involved in tumor growth .

Research Findings

A comprehensive review of literature reveals a consistent theme regarding the efficacy of pyrazole derivatives in biological applications:

Q & A

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model interactions with targets like C. albicans CYP51 (PDB: 1EA1). Focus on nitro group hydrogen bonding and pyrazole hydrophobic packing .

- QSAR Modeling : Develop regression models using descriptors like LogP, molar refractivity, and HOMO/LUMO energies .

- MD Simulations : Assess stability of ligand-enzyme complexes (e.g., 50 ns trajectories in GROMACS) to predict binding kinetics .

Validation : Cross-check docking scores with experimental IC₅₀ values (Pearson correlation >0.7 indicates reliability) .

How can X-ray crystallography aid in confirming the compound’s structure and reactivity?

Advanced Research Question

- Crystal Growth : Diffraction-quality crystals are obtained via slow evaporation (DMF/ethanol, 25°C).

- Key Parameters : Analyze bond angles (e.g., C=O···N nitro: ~120°) and torsion angles to confirm planarity of the pyrazole-nitrophenyl system .

- Electron Density Maps : Resolve ambiguities in substituent orientation (e.g., methyl vs. nitro group positioning) .

Example : The crystal structure of analog (5-methyl-3-phenyl-1H-pyrazol-1-yl)methanone confirmed a dihedral angle of 15.8° between pyrazole and phenyl rings, influencing π-π stacking .

What are the methodological challenges in scaling up synthesis while maintaining purity?

Basic Research Question

- Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to remove byproducts like unreacted hydrazines .

- Yield Optimization : Scale reactions using flow chemistry (microreactors) to enhance heat/mass transfer and reduce side reactions .

- QC Protocols : Implement HPLC (C18 column, acetonitrile/water) with UV detection (254 nm) for batch consistency .

Troubleshooting : If purity drops below 95%, re-examine solvent purity or acylation catalyst (e.g., switch from Et₃N to DMAP) .

How do substituent variations on the pyrazole ring affect biological and physicochemical properties?

Advanced Research Question

- Methyl Groups (3,5-positions) : Enhance metabolic stability by shielding the pyrazole core from oxidative degradation .

- Nitro vs. Methoxy Substituents : Nitro derivatives exhibit stronger antibacterial activity, while methoxy groups improve solubility (LogP reduction by ~0.5 units) .

- Halogen Substitutions : Chlorine at the phenyl ring increases antifungal potency (e.g., C. albicans MIC: 1.5 µg/mL) but raises toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.